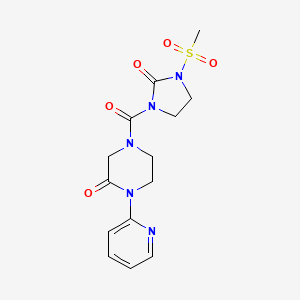

4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C14H17N5O5S and its molecular weight is 367.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one , identified by its CAS number 41762-76-9 , is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The molecular formula of the compound is C13H15N3O4S, and it features a complex structure that includes an imidazolidine moiety, a piperazine ring, and a pyridine group. The presence of the methylsulfonyl group is particularly noteworthy as it may influence the compound's biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this class. For instance, derivatives of imidazolidine have shown promising activity against various bacterial strains. In one study, compounds exhibiting structural similarities to our target compound were evaluated against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL for some derivatives .

Antitubercular Activity

In a related investigation focusing on anti-tubercular agents, several compounds were synthesized and tested against Mycobacterium tuberculosis. Among these, some derivatives demonstrated IC50 values ranging from 1.35 to 2.18 µM , indicating their potential effectiveness in treating tuberculosis infections . Although specific data on our target compound's activity against tuberculosis is limited, its structural relatives suggest a potential for similar efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds in this class. Research indicates that modifications to the piperazine and imidazolidine rings can significantly impact antimicrobial and antitubercular activities. For example, introducing various substituents on the piperazine nitrogen has been shown to enhance activity against specific pathogens .

Case Studies

-

Case Study 1: Antimicrobial Evaluation

- A series of imidazolidine derivatives were synthesized and tested for antimicrobial properties.

- Results indicated that modifications at the methylsulfonyl position enhanced antibacterial activity.

- The most potent derivative exhibited an MIC value of 15.62 µg/mL against Candida albicans.

-

Case Study 2: Antitubercular Screening

- A focused study on substituted piperazine derivatives revealed significant anti-tubercular activity.

- Compounds with IC90 values below 40 µM were identified as lead candidates for further development.

Data Tables

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of compounds containing the imidazolidine and piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell functions.

Anticancer Potential

The compound's ability to inhibit certain enzymes involved in cancer progression has been explored. Similar derivatives have shown promise in inhibiting tumor growth by targeting specific pathways related to cell proliferation and apoptosis . The imidazolidine structure is often associated with cytotoxic effects on various cancer cell lines.

Neuropharmacological Effects

Compounds with piperazine and pyridine moieties are known for their neuroactive properties. Preliminary studies suggest potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems . The interactions with serotonin and dopamine receptors are of particular interest.

Synthesis and Characterization

The synthesis of 4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step reactions starting from readily available precursors. The following methods are commonly employed:

- Nucleophilic Substitution : The synthesis often begins with the formation of the imidazolidine core through nucleophilic substitution reactions involving appropriate carbonyl compounds.

- Formation of Piperazine Derivatives : Subsequent reactions involve the introduction of the piperazine ring via cyclization methods, often employing coupling agents or catalysts to facilitate the reaction.

-

Characterization Techniques : The synthesized compounds are characterized using techniques such as:

- NMR Spectroscopy : To confirm the structure and purity.

- Mass Spectrometry : For molecular weight determination.

- Infrared Spectroscopy (FTIR) : To identify functional groups.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction of this compound with biological targets. These studies typically involve:

- Target Selection : Identification of relevant protein targets based on known pathways related to disease mechanisms.

- Docking Simulations : Computational methods are used to predict binding affinities and modes of interaction between the compound and target proteins.

Results from these studies often indicate strong binding interactions, suggesting that modifications to the compound could enhance its efficacy as a therapeutic agent .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

| Study | Compound | Biological Activity | Methodology |

|---|---|---|---|

| Prabhakar et al., 2024 | 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives | Antibacterial | Disc diffusion method |

| Sanchez-Sancho et al., 1998 | Piperidine Derivatives | Anesthetic activity | Enzyme inhibition assays |

| Aziz-ur-Rehman et al., 2011 | Sulfamoyl Compounds | Antibacterial, anticancer | In vitro assays |

These case studies highlight the versatility and potential therapeutic applications of compounds related to this compound.

Propriétés

IUPAC Name |

4-(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)-1-pyridin-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O5S/c1-25(23,24)19-9-8-18(14(19)22)13(21)16-6-7-17(12(20)10-16)11-4-2-3-5-15-11/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKPLGQQYIYIRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.